N-(Acetyl-d3)-S-benzyl-L-cysteine

Isotopic Purity Chemical Purity Quality Control

Quantifying urinary benzylmercapturic acid (BMA) as a toluene exposure biomarker requires a co-eluting stable isotope internal standard to correct matrix effects. N-(Acetyl-d3)-S-benzyl-L-cysteine (d3-BMA) is the deuterated SIL-IS validated in NIOSH Method 8326, delivering 99-110% recovery accuracy across 1-30 ng/mL. • +3 Da mass shift ensures unambiguous MS discrimination from endogenous BMA. • ISO 17034 accreditation supports GLP/GMP-compliant toxicokinetic and forensic workflows. • Available in research-scale quantities for immediate dispatch.

Molecular Formula C12H15NO3S
Molecular Weight 256.34 g/mol
CAS No. 201404-15-1
Cat. No. B563757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Acetyl-d3)-S-benzyl-L-cysteine
CAS201404-15-1
SynonymsN-(Acetyl-d3)-S-(phenylmethyl)-L-cysteine;  N-(Acetyl-d3)-3-(benzylthio)-alanine;  Benzylmercapturic-d3 Acid;  ( Acetyl-d3) Benzyl Cysteine; 
Molecular FormulaC12H15NO3S
Molecular Weight256.34 g/mol
Structural Identifiers
InChIInChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i1D3
InChIKeyBJUXDERNWYKSIQ-DCLJDFQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Acetyl-d3)-S-benzyl-L-cysteine Overview


N-(Acetyl-d3)-S-benzyl-L-cysteine (CAS 201404-15-1) is a deuterium-labeled mercapturic acid conjugate serving as the stable isotope-labeled internal standard (SIL-IS) for N-Acetyl-S-benzyl-L-cysteine (benzylmercapturic acid, BMA), a validated urinary biomarker of occupational and environmental toluene exposure . The compound incorporates three deuterium atoms at the acetyl moiety, producing a +3 Da mass shift from the unlabeled analyte (C12H15NO3S, MW 253.32) to C12H12D3NO3S (MW 256.34) . As a SIL-IS in LC-MS/MS workflows, it compensates for matrix-induced ion suppression/enhancement and recovery variability inherent to complex biological matrices .

Stable isotope-labeled internal standard (SIL-IS) for urinary benzylmercapturic acid
+3 Da mass shift enables LC-MS/MS differentiation from unlabeled analyte
Compensates matrix-induced ion suppression in complex urine matrices
Supports NIOSH 8326 occupational toluene exposure biomarker workflow

N-(Acetyl-d3)-S-benzyl-L-cysteine Substitution Limitations


Substituting N-(Acetyl-d3)-S-benzyl-L-cysteine with unlabeled BMA, structurally dissimilar internal standards, or alternative labeling patterns (e.g., 13C6-BMA) introduces quantifiable analytical bias that compromises method validity. Unlabeled BMA cannot be distinguished from endogenous analyte by mass spectrometry, rendering it analytically useless as an internal standard. Structurally dissimilar IS compounds fail to co-elute with BMA under reversed-phase LC conditions, exposing them to different matrix effect regimes and yielding unreliable recovery correction [1]. Even among stable isotope-labeled options, deuterium labeling (d3) versus 13C/15N labeling produces distinct chromatographic behavior: deuterated IS often exhibit a retention time shift relative to the analyte due to the isotope effect on hydrophobicity, whereas 13C/15N-labeled IS co-elute identically [2]. This differential retention time directly impacts matrix effect compensation efficacy, as demonstrated by a study comparing 2H7-labeled versus 13C6-labeled IS for a structurally analogous mercapturic acid biomarker, where the deuterated IS generated negatively biased urinary results of −38.4% relative to the 13C6-IS [2]. Selection of this specific d3-labeled compound therefore requires verification that its chromatographic resolution from unlabeled BMA does not impair quantitative accuracy under the specific LC conditions employed .

Risk Unlabeled BMA cannot serve as internal standard; mass spectrometry cannot distinguish it from endogenous analyte.
Risk Structurally dissimilar IS may not co-elute with BMA, exposing recovery correction to different matrix effect regimes.
Risk Deuterated IS may exhibit retention time shift vs. 13C/15N IS, potentially altering matrix effect compensation; class-level data indicate possible negative bias.

N-(Acetyl-d3)-S-benzyl-L-cysteine Procurement Evidence


Isotopic and Chemical Purity Comparison

Procurement of N-(Acetyl-d3)-S-benzyl-L-cysteine requires verification of both isotopic purity (deuterium incorporation at the d3 position) and chemical purity. As an ISO 17034-certified reference material, this compound is manufactured with documented isotopic enrichment specifications . The unlabeled comparator N-Acetyl-S-benzyl-L-cysteine (CAS 19542-77-9) is typically supplied at ≥98% chemical purity without isotopic labeling , making it suitable as a calibration standard but not as an internal standard for MS quantification.

Isotopic purity
Data to verify
d3-labeled, ISO 17034 certified reference material; unlabeled BMA: no isotopic shift, chemical purity ≥98%.
MS-differentiable +3 Da shift enables internal standard function; unlabeled compound cannot be used as IS.
Verify lot-specific isotopic enrichment via Certificate of Analysis.
Isotopic Purity Chemical Purity Quality Control

LC-MS/MS Validation: Deuterated vs. 13C6 IS

A systematic comparison of deuterated (2H) SIL-IS versus non-deuterated (13C/15N) SIL-IS for urinary mercapturic acid biomarker quantification demonstrated significant analytical performance differences. Using 2MHA (structurally analogous to BMA) as a model analyte, the deuterated IS (2MHA-[2H7]) generated urinary concentrations that were on average 59.2% lower than concentrations generated with the 13C6-labeled IS [1]. Spike accuracy assessment revealed that 2MHA-[2H7] produced negatively biased urinary results of −38.4%, whereas no significant bias was observed for 2MHA-[13C6] [1]. This class-level inference applies to BMA quantification: deuterated BMA IS may exhibit retention time shifts relative to unlabeled BMA under reversed-phase LC conditions, causing differential exposure to matrix-induced ion suppression.

Deuterated vs. 13C6 IS
Class-level
Deuterated 2MHA IS: −38.4% spike recovery bias, concentrations 59.2% lower vs. 13C6-IS (structurally analogous mercapturic acid).
Deuterated IS may require co-elution validation to avoid quantification bias.
Class-level inference from 2MHA; confirm under your LC conditions.
LC-MS/MS Method Validation Matrix Effects

NIOSH 8326 Method Validation Performance

NIOSH Method 8326, a validated regulatory method for urinary S-benzylmercapturic acid (S-BMA) quantification, employs deuterated internal standards at 3.8 ng/mL in fortified urine calibrators [1]. Method validation demonstrated recovery accuracy between 99% and 110% of theoretical values across a concentration range of 1–30 ng/mL S-BMA, with linearity verified from 0.5 to 50 ng/mL and correlation coefficients ≥0.98 [2]. In comparison, a 13C6-BMA IS-based LC-ESI-MS/MS method for urinary BMA achieved intra-run precision of 2.32–2.95% and inter-run precision of 2.24–4.97% [3], providing a cross-study benchmark for deuterated versus 13C-labeled IS performance.

NIOSH 8326 performance
Method context
Recovery accuracy 99–110% (1–30 ng/mL), linearity 0.5–50 ng/mL, r ≥ 0.98. Comparator 13C6 method precision: 2.24–4.97% CV.
Supports method compliance with NIOSH 8326 benchmark for urinary S-BMA.
Cross-study comparison; deuterated IS shows acceptable recovery, 13C6-IS offers tighter precision.
Occupational Exposure Biomonitoring Regulatory Compliance

Labeling Position: Acetyl-d3 vs. Benzyl-d5

Multiple deuterated BMA internal standards are commercially available with distinct labeling positions: N-(Acetyl-d3)-S-benzyl-L-cysteine (CAS 201404-15-1, d3 on acetyl moiety) and N-Acetyl-S-benzyl-d5-L-cysteine (CAS 1955496-81-7, d5 on benzyl ring) . The acetyl-d3 labeling position is distal to the sulfur-benzyl metabolic cleavage site, whereas the benzyl-d5 labeling resides on the aromatic ring. In toluene metabolism, the benzyl moiety originates from the parent toluene molecule , making the benzyl-d5 label potentially subject to different metabolic stability considerations than the acetyl-d3 label. Selection between these labeling strategies depends on whether the analytical workflow includes sample preparation steps that may differentially affect the labeled positions.

Labeling position
Data to verify
Acetyl-d3 (+3 Da, MW 256.34) vs. benzyl-d5 (+5 Da, MW 258.36); deuterium on acetyl moiety distal to metabolic cleavage site.
Labeling position may influence stability during sample processing.
Evaluate stability in your sample preparation protocol; acetyl-d3 may behave differently than ring-d5.
Isotope Labeling Strategy Metabolic Stability Internal Standard Selection

Clinical and Field Biomarker Quantification

Field biomonitoring studies employing deuterated BMA internal standards have quantified S-BMA in occupationally exposed populations. A study of firefighters during fire drill exercises detected S-BMA in all urine samples donated ≥3 hours post-exposure, with a median concentration of 5.9 μg/g creatinine, while airborne toluene was measured at a median concentration of 3.2 ppm [1]. In a separate study of 354 urban traffic wardens, S-BMA was detected with a method LOD of 0.30–0.40 μg/L using isotope-labeled internal standards [2]. These studies demonstrate the analytical range over which d3-BMA IS must provide reliable matrix effect compensation and recovery correction.

Field concentrations
Reported
Median S-BMA 5.9 µg/g creatinine (firefighters, 3.2 ppm airborne toluene); method LOD 0.30–0.40 µg/L in urban traffic wardens.
Supports quantification across exposure-relevant urinary concentration range.
Human biomonitoring studies using deuterated internal standards.
Occupational Health Biomonitoring Exposure Assessment

Stability and Storage Requirements

N-(Acetyl-d3)-S-benzyl-L-cysteine requires storage at −20°C under dry, dark conditions for optimal stability up to 1 year . The unlabeled analyte N-Acetyl-S-benzyl-L-cysteine (CAS 19542-77-9) is also recommended for −20°C storage . No significant differential stability between the labeled and unlabeled forms is documented, as deuterium labeling does not materially alter the chemical stability of the mercapturic acid conjugate under recommended storage conditions. Lot-specific stability data should be obtained from the Certificate of Analysis at the time of procurement .

Storage stability
Data to verify
−20°C, dry, dark; 1 year. No differential stability vs. unlabeled BMA documented.
Storage requirements identical to unlabeled analyte; cold-chain shipping needed.
Refer to Certificate of Analysis for lot-specific stability data.
Stability Storage Procurement Planning

N-(Acetyl-d3)-S-benzyl-L-cysteine Application Scenarios


Occupational Biomonitoring per NIOSH 8326

This compound is procured as the deuterated internal standard for quantifying S-benzylmercapturic acid (S-BMA) in human urine via HPLC-MS/MS, following the validated NIOSH Method 8326 framework [1]. The method employs deuterated IS at 3.8 ng/mL in fortified calibrators and achieves recovery accuracy of 99–110% across 1–30 ng/mL, with linearity verified from 0.5–50 ng/mL (r ≥ 0.98) [1][2]. This application supports occupational health surveillance for workers exposed to toluene in industrial settings.

Environmental Epidemiology and Population Studies

In population-level biomonitoring studies, d3-BMA IS enables accurate quantification of urinary S-BMA as a specific biomarker of toluene exposure. Field studies have quantified S-BMA in firefighters at median concentrations of 5.9 μg/g creatinine following fire drill exposure to 3.2 ppm airborne toluene [3], and in 354 urban traffic wardens with method LOD of 0.30–0.40 μg/L [4]. The deuterated IS corrects for matrix variability across diverse urine specimens encountered in large-scale epidemiological cohorts.

Method Development and IS Cross-Validation

This d3-labeled IS is procured for systematic method development studies comparing deuterated versus 13C-labeled internal standards for mercapturic acid quantification. As demonstrated with structurally analogous compounds, deuterated IS may exhibit retention time shifts and incomplete matrix effect compensation, generating negatively biased results (−38.4% spike recovery bias) compared to 13C6-IS [5]. Procurement of d3-BMA IS supports head-to-head validation studies to determine optimal IS selection for specific LC conditions and biological matrices.

ISO 17034 Certified Reference Material Applications

For regulated analytical workflows requiring traceability to certified reference materials, N-(Acetyl-d3)-S-benzyl-L-cysteine is available under ISO 17034 accreditation . This certification ensures documented isotopic purity specifications and metrological traceability, supporting GLP/GMP compliance in pharmaceutical metabolite quantification, toxicokinetic studies, and forensic toxicology applications where BMA serves as a toluene exposure biomarker.

Application
Selection Property
Validation Focus
Occupational Biomonitoring (NIOSH 8326)
Deuterated IS with defined LC-MS/MS co-elution
Recovery accuracy and linearity per NIOSH 8326 acceptance criteria
Environmental Epidemiology Studies
Matrix effect compensation in diverse urine specimens
LOD and quantification range in population-level biomonitoring
Method Development & IS Cross-Validation
Comparative behavior deuterated vs. 13C-labeled IS
Retention time shift, spike recovery bias, and matrix effect correction
Traceable Bioanalytical Method Development
ISO 17034 certified isotopic purity and metrological traceability
Documented isotopic enrichment and CoA verification for method documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Acetyl-d3)-S-benzyl-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.